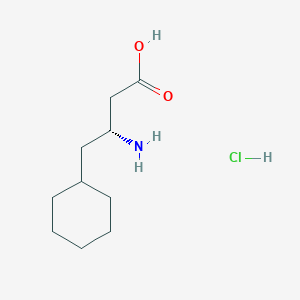

(3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-amino-4-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCDFHWPSBFIO-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexyl derivatives and butanoic acid precursors.

Formation of Intermediate: The cyclohexyl group is introduced through a series of reactions, including alkylation and cyclization.

Amination: The amino group is introduced via reductive amination or other suitable methods.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of alcohols or reduced amines.

Substitution: Formation of N-substituted derivatives.

Chemistry:

Synthesis of Chiral Compounds: Used as a building block for the synthesis of other chiral molecules.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Protein Interaction Studies: Used in studies to understand protein-ligand interactions.

Medicine:

Drug Development: Explored as a potential therapeutic agent for various conditions.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Corrosion Inhibition: Acts as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. (3S)-3-Amino-4-Cyclohexylbutanoic Acid Hydrochloride

- Key Difference : Stereochemistry at C3 (S-configuration vs. R-configuration).

- Impact: Enantiomers often exhibit divergent biological activities.

b. Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Structure: Contains a methyl ester group, a dimethyl substituent at C3, and a methylamino group at C2 .

- Key Differences :

- Synthesis : The methyl (S)-compound is synthesized via deprotection of a Boc-protected intermediate using HCl/dioxane, followed by concentration . This contrasts with the likely multi-step synthesis required for the (3R)-compound due to its cyclohexyl group and stereochemical complexity.

Pharmacological and Biochemical Relevance

- (3R)-Compound: Potential applications as a γ-aminobutyric acid (GABA) analogue or as a building block for peptidomimetics.

- (3S)-Compound : Marketed as a "versatile small molecule scaffold" for drug discovery, suggesting similar utility for the (3R)-enantiomer .

- Methyl (S)-Compound : Used in intermediate synthesis (e.g., for fluorophenyl derivatives), highlighting its role in medicinal chemistry .

Stability and Handling

- (3R)-Compound : Likely hygroscopic due to the hydrochloride salt; requires dry storage .

Biological Activity

(3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride is a compound that falls under the category of non-canonical amino acids. Its biological activity has been the subject of various studies, particularly in relation to its potential therapeutic applications and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexyl group attached to a butanoic acid backbone. This structural configuration contributes to its biological properties.

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 219.73 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain proteases and enzymes involved in metabolic pathways. Studies have indicated that it can modulate enzyme activity, which may lead to therapeutic effects in various conditions.

Biological Activities

- Neuroprotective Effects : Research has suggested that compounds similar to (3R)-3-amino-4-cyclohexylbutanoic acid exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes.

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.

- Metabolic Regulation : The compound has been linked to metabolic regulation, particularly in lipid metabolism and energy homeostasis. Its interaction with metabolic pathways may provide insights into its potential use in treating metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotective | Modulates neurotransmitter systems | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Metabolic Regulation | Affects lipid metabolism |

Case Studies

- Neuroprotection in Animal Models : A study explored the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function post-treatment.

- In Vitro Antitumor Activity : In vitro assays demonstrated that the compound inhibited cell growth in several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency.

Research Findings

Recent investigations have highlighted the compound's potential as a therapeutic agent:

- A study published in Journal of Medicinal Chemistry reported that derivatives of (3R)-3-amino-4-cyclohexylbutanoic acid showed enhanced binding affinity for specific receptors involved in pain modulation, suggesting applications in pain management therapies.

- Another research article emphasized its role in modulating immune responses, indicating potential applications in autoimmune diseases or inflammatory conditions.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity and stereochemical integrity of (3R)-3-amino-4-cyclohexylbutanoic acid hydrochloride?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomeric impurities, as stereochemical integrity is critical for biological activity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm structural assignments, particularly the cyclohexyl group and amino acid backbone . Mass spectrometry (MS) can validate molecular weight and detect degradation products. For quantitative purity, combine elemental analysis with titration for hydrochloride content .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves, lab coats, and eye protection (splash goggles) to avoid skin/eye irritation (Category 2/2A hazards) . Use fume hoods for weighing and synthesis steps to minimize inhalation risks. Store the compound in airtight containers at −20°C in a desiccator to prevent hydrolysis or degradation . Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for persistent irritation .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers spanning pH 2–12 at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions. Include controls with inert atmospheres (N) to assess oxidative degradation .

Advanced Research Questions

Q. What strategies can resolve low yields or stereochemical inconsistencies during synthesis of this compound?

- Methodological Answer : Low yields may arise from incomplete Boc-deprotection or racemization during acid hydrolysis. Optimize reaction conditions:

- Use HCl/dioxane for deprotection (e.g., 4M HCl, 1 hr, RT) to minimize side reactions .

- Employ chiral auxiliaries or enzymatic resolution (e.g., lipases) to enhance enantiomeric excess .

- Characterize intermediates via H-NMR (e.g., diastereomeric splitting in DMSO-d) and X-ray crystallography for absolute configuration confirmation .

Q. How can conflicting pharmacological data (e.g., anti-inflammatory vs. neuroactive effects) be systematically addressed?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM–mM) in cell-based assays (e.g., IL-6/MMP3 inhibition for inflammation vs. GABA receptor modulation for neuroactivity).

- Target Profiling : Use SPR (surface plasmon resonance) or thermal shift assays to identify off-target interactions.

- In Vivo Validation : Compare results in rodent models (e.g., carrageenan-induced edema vs. seizure models) with pharmacokinetic monitoring to rule out metabolite interference .

Q. What advanced computational methods aid in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or GABA receptors, prioritizing poses with favorable ΔG values.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyl vs. phenyl analogs ) on activity using Hammett or Hansch parameters .

Data Interpretation and Contradiction Management

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability Assessment : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure.

- Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays and HR-MS.

- Species-Specific Factors : Test receptor homology (e.g., human vs. murine IL-6 ) and adjust models accordingly.

Q. What statistical approaches are critical for validating reproducibility in dose-response studies?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Include ≥3 biological replicates and report effect sizes to mitigate Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.